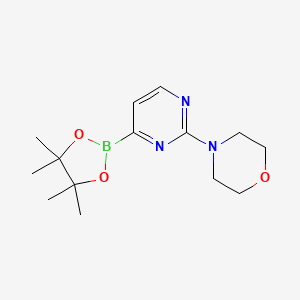
Potassium (1-(tert-butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide is a complex organic compound that features a trifluoroboranuide group, a tert-butoxycarbonyl (Boc) protecting group, and a tetrahydropyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the trifluoroboranuide group: The trifluoroboranuide group is introduced through a reaction with a suitable boron reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to optimize the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroboranuide group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the trifluoroboranuide group is replaced by the incoming nucleophile.
Deprotection Reactions: The major product is the deprotected amine, which can further participate in other chemical transformations.
Wissenschaftliche Forschungsanwendungen
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activity and as a building block for drug discovery.
Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to undergo deprotection reactions. The Boc group provides stability to the amine, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis, similar in reactivity but lacking the Boc and trifluoroboranuide groups.
Boc-protected amines: Compounds with similar protecting groups but different core structures.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide is unique due to the combination of its Boc protecting group, trifluoroboranuide group, and tetrahydropyridine ring. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C11H18BF3KNO2 |
|---|---|
Molekulargewicht |
303.17 g/mol |
IUPAC-Name |
potassium;trifluoro-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boranuide |
InChI |
InChI=1S/C11H18BF3NO2.K/c1-8-7-16(10(17)18-11(2,3)4)6-5-9(8)12(13,14)15;/h5-7H2,1-4H3;/q-1;+1 |
InChI-Schlüssel |
XPJONVAAIDJSOO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(CN(CC1)C(=O)OC(C)(C)C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


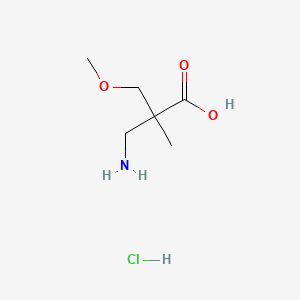
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)

![4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
![(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13465059.png)
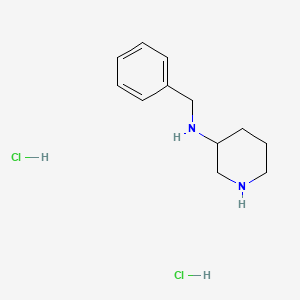
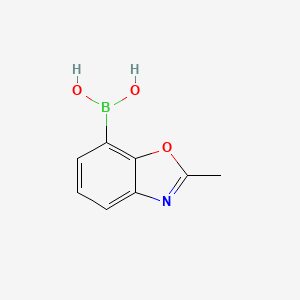
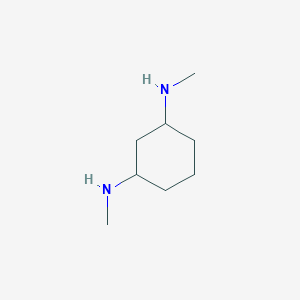
![{8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol](/img/structure/B13465079.png)
![[Methyl(prop-2-yn-1-yl)sulfamoyl]amine](/img/structure/B13465084.png)
![tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate](/img/structure/B13465092.png)

![Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate](/img/structure/B13465095.png)
